Strychnine valerate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6101-07-1 |
|---|---|
Molecular Formula |
C26H32N2O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;pentanoic acid |
InChI |
InChI=1S/C21H22N2O2.C5H10O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-2-3-4-5(6)7/h1-5,13,16-17,19-20H,6-11H2;2-4H2,1H3,(H,6,7)/t13-,16-,17-,19-,20-,21+;/m0./s1 |
InChI Key |
WDFVBOJTZYGIHF-ZEYGOCRCSA-N |
Isomeric SMILES |
CCCCC(=O)O.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75 |
Canonical SMILES |
CCCCC(=O)O.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 |
Origin of Product |
United States |
Biosynthetic Pathways of Strychnine
Elucidation of Precursor Molecules and Intermediates
Like all monoterpene indole (B1671886) alkaloids, the biosynthesis of strychnine (B123637) begins with two primary precursor molecules: tryptophan and geranyl pyrophosphate. nih.gov Through a series of well-established enzymatic steps, these initial compounds are converted into tryptamine (B22526) and secologanin, which serve as the foundational blocks for the strychnine scaffold. wordpress.comwikipedia.orgacs.org
Radioisotope-labeling studies were instrumental in substantiating early hypotheses about the pathway, confirming the roles of these precursors and identifying key downstream intermediates. nih.gov The pathway proceeds through several central intermediates, beginning with the formation of strictosidine, the universal precursor for this class of alkaloids. wordpress.comnih.gov Subsequent transformations lead to geissoschizine and then to the Wieland-Gumlich aldehyde, a critical branch-point intermediate that is directed towards either strychnine or other related alkaloids. researchgate.netnih.govnih.gov The final intermediate before the formation of strychnine is prestrychnine. acs.orgmpg.de
| Precursor/Intermediate | Role in Biosynthesis |
| Tryptophan | Initial amino acid precursor. |
| Geranyl Pyrophosphate | Isoprenoid precursor. nih.gov |
| Tryptamine | Derived from tryptophan; condenses with secologanin. wikipedia.orgacs.org |
| Secologanin | Terpenoid precursor; condenses with tryptamine. wikipedia.orgacs.org |
| Strictosidine | Universal precursor formed from tryptamine and secologanin. wordpress.comnih.gov |
| Geissoschizine | Central intermediate formed from strictosidine. nih.gov |
| Wieland-Gumlich aldehyde | Key branch-point intermediate. nih.gov |
| Prestrychnine | The immediate precursor to strychnine. acs.orgmpg.de |
Enzymatic Steps in the Strychnine Biosynthesis
The complete biosynthetic pathway from the intermediate geissoschizine to strychnine involves nine distinct enzymes. chemistryviews.org Researchers identified the genes responsible for these enzymes by comparing the gene expression profiles of a strychnine-producing plant (Strychnos nux-vomica) with a related non-producer that makes diaboline instead. chemistryviews.orgmpg.de This comparative transcriptomics approach, guided by chemical logic, allowed for the identification of candidate genes for each specific chemical transformation. mpg.de
The first committed step in the biosynthesis of strychnine and all monoterpene indole alkaloids is catalyzed by the enzyme strictosidine synthase (STR). wordpress.comwikipedia.org This enzyme facilitates a Pictet-Spengler reaction, which involves the condensation of tryptamine and secologanin to stereoselectively form 3-α(S)-strictosidine. wikipedia.orgwikipedia.orgnih.gov Strictosidine synthase acts as a scaffold, bringing the substrates together in the correct orientation to ensure the formation of the correct isomer, which is crucial for all subsequent biosynthetic steps. wikipedia.orgwustl.edu
Following the formation of strictosidine, the pathway continues with its conversion to geissoschizine. wordpress.comnih.gov From this central intermediate, a cascade of enzymatic reactions, including a series of oxidations and reductions, leads to the formation of the Wieland-Gumlich aldehyde. researchgate.net
A pivotal discovery in the elucidation of the pathway was the identification of the enzyme that determines whether a plant produces strychnine or the related alkaloid diaboline. chemistryviews.orgacs.org In S. nux-vomica, a malonyltransferase attaches a malonyl group to an intermediate, forming prestrychnine. chemistryviews.orgacs.org In contrast, the plant that produces diaboline possesses an acetyltransferase that adds an acetyl group instead. acs.org Remarkably, this significant divergence in the biosynthetic pathway is controlled by a single amino acid change in the respective enzyme. chemistryviews.orgacs.org
| Enzyme | Reaction Catalyzed | Point in Pathway |
| Strictosidine Synthase | Condensation of tryptamine and secologanin. wikipedia.orgwikipedia.org | Forms strictosidine, the first key intermediate. wordpress.com |
| Malonyltransferase | Attaches a malonyl group to the indoline nitrogen. chemistryviews.orgacs.org | Forms prestrychnine from a common intermediate. acs.org |
Spontaneous Conversion Mechanisms in Biosynthesis
One of the most surprising discoveries in the strychnine biosynthetic pathway was the nature of the final step: the conversion of prestrychnine to strychnine. mpg.de Despite extensive searching, researchers could not identify an enzyme that catalyzed this transformation. acs.orgmpg.de The mystery was solved serendipitously when a sample of prestrychnine left on a lab bench at room temperature was found to have slowly converted into strychnine over time. acs.orgmpg.de
This finding suggests that the final ring closure is not an enzyme-catalyzed reaction but rather a spontaneous chemical conversion. chemistryviews.orgnih.gov It is believed that this reaction is catalyzed by the acidic conditions within the plant's cellular compartments. chemistryviews.orgacs.org This was supported by earlier radioisotopic feeding studies which noted that an uncharacterized intermediate, now understood to be prestrychnine, could be converted to strychnine simply by warming acidic extracts from the plant's roots. nih.gov
Metabolic Engineering Approaches for Strychnine Production
The complete elucidation of the strychnine biosynthetic pathway has opened the door to metabolic engineering and synthetic biology approaches for its production. acs.orgmpg.de Having identified all the necessary genes, researchers successfully recapitulated the entire pathway in a heterologous host, the tobacco plant Nicotiana benthamiana. chemistryviews.orgmpg.denih.gov
By introducing the genes for the nine enzymes that convert geissoschizine to strychnine and brucine (B1667951) into N. benthamiana, and then feeding the plants with the geissoschizine intermediate, scientists were able to demonstrate the production of these complex alkaloids. nih.gov This achievement proves that it is possible to harness the intricate biosynthetic machinery from Strychnos plants and transfer it to a model organism, paving the way for the sustainable production of strychnine and its derivatives for various applications. nih.govnih.gov This approach could also be used to generate novel derivatives with potentially useful pharmacological properties. acs.org
Chemical Synthesis Methodologies of Strychnine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis, a method of deconstructing a target molecule to identify potential starting materials and synthetic pathways, has been pivotal in planning the synthesis of strychnine (B123637). Most synthetic routes converge on one of two key intermediates: isostrychnine (B1248549) or the Wieland-Gumlich aldehyde, both of which can be converted to strychnine in a single step. acs.orgnih.gov
A primary challenge in any strychnine synthesis is the construction of the highly congested CDE-tricyclic core, which contains five of the molecule's six stereocenters. bio-conferences.orgnih.gov Strategic disconnections often target the formation of this core late in the synthesis to manage its complexity.
Key Retrosynthetic Approaches:
Woodward's Approach: Targeted isostrychnine, envisioning the piperidine (B6355638) D ring and the E ring being formed from a γ-amino acid precursor. A key strategic element was the use of a 2-veratrylindole to direct a Pictet-Spengler-type cyclization. nih.gov
Overman's Approach: Focused on the Wieland-Gumlich aldehyde. The retrosynthesis involved disconnecting the B ring to a tetracyclic keto aniline. A pivotal aza-Cope rearrangement/Mannich cyclization cascade was designed to construct the CDE tricyclic unit. nih.gov
Rawal's Approach: Also targeting isostrychnine, this strategy employed an intramolecular Heck reaction to form the D ring from a pyrrolo[2,3-d]carbazole intermediate. This intermediate was envisioned to arise from an intramolecular Diels-Alder reaction. nih.gov
Vollhardt's Approach: Utilized a cobalt-mediated [2+2+2] cycloaddition to rapidly assemble the ABEG tetracyclic core of isostrychnine. nih.gov
MacMillan's Approach: This enantioselective strategy disconnected the C15–C20 bond of a Wieland-Gumlich aldehyde precursor, leading back to a pyrrolo[2,3-d]carbazole dienal. This dienal was the target of an organocatalytic Diels-Alder/amination cascade. nih.gov
Classic Total Synthesis Approaches (e.g., Woodward Synthesis)
The first total synthesis of strychnine, reported by Robert Burns Woodward in 1954, is a landmark achievement in organic chemistry. wikipedia.orgsynarchive.com At the time, strychnine was the most complex natural product to be synthesized. nih.gov
Woodward's synthesis commenced with the Fischer indole (B1671886) synthesis using phenylhydrazine (B124118) and acetoveratrone to form 2-veratrylindole. wikipedia.orgnih.gov A series of steps were then used to construct the tryptamine (B22526) side chain. A key step involved a concerted nucleophilic enamine attack, formally a Pictet-Spengler reaction, to form the ring-closed N-tosyl compound. wikipedia.org The veratryl group was later cleaved with ozone in a bio-inspired step to form a muconic ester, which was a precursor for rings III and IV. wikipedia.org The synthesis proceeded through the formation of isostrychnine, which was then converted to strychnine. acs.orgsynarchive.com The final conversion of isostrychnine to strychnine proved to be inefficient. acs.org
Table 1: Key Stages in the Woodward Synthesis of Strychnine
| Stage | Key Transformation | Starting Material/Intermediate | Product |
| Ring II, V Synthesis | Fischer Indole Synthesis | Phenylhydrazine, Acetoveratrone | 2-Veratrylindole |
| Mannich Reaction, Cyanation, Reduction | 2-Veratrylindole | Tryptamine derivative | |
| Pictet–Spengler reaction | Tryptamine derivative, Ethyl glyoxylate | N-tosyl compound | |
| Ring III, IV Synthesis | Ozonolysis | N-acetylated indoline | Muconic ester |
| Cyclization | Muconic ester | Pyridone ester | |
| Final Conversion | Base-promoted conversion | Isostrychnine | Strychnine |
Modern Stereoselective and Enantioselective Syntheses
Following Woodward's pioneering work, numerous research groups have developed more efficient and stereocontrolled syntheses of strychnine. These modern approaches often employ powerful catalytic and enantioselective reactions.
Overman Synthesis (1993): This was the first enantioselective total synthesis of strychnine. nih.gov A key feature was the use of a cationic aza-Cope rearrangement-Mannich reaction to construct the pentacyclic core of strychnine with high stereocontrol. nih.govudel.edu This synthesis was significantly more efficient than Woodward's. nih.gov
Rawal Synthesis (1994): This racemic synthesis featured a streamlined route to isostrychnine. nih.gov Key reactions included a Diels-Alder reaction to form a hexene intermediate and an intramolecular Heck reaction to construct the piperidine D ring. wikipedia.orgnih.gov This synthesis is noted for its high efficiency and low step count. nih.gov
Kuehne Syntheses (1993, 1998): The Kuehne group developed both racemic and enantioselective syntheses. wikipedia.orgacs.orgnih.gov Their strategy was based on the use of pyrrolocarbazole derivatives as key intermediates, formed through a tandem sequence. acs.org The enantioselective route targeted the Wieland-Gumlich aldehyde to avoid the inefficient isostrychnine to strychnine conversion. acs.org
Shibasaki Synthesis (2002): This enantioselective synthesis utilized a catalytic asymmetric Michael reaction with an AlLibis(binaphthoxide) complex to establish initial chirality. wikipedia.org A unique domino cyclization was employed to construct rings B and D simultaneously. unigoa.ac.in
Mori Synthesis (2003): This was another early enantioselective synthesis that heavily featured palladium-catalyzed reactions. wikipedia.org An asymmetric allylic substitution using a Pd2(dba)3 catalyst and the (S)-BINAPO ligand was a key step. wikipedia.org
MacMillan Synthesis (2011): This approach utilized an enantioselective organocatalytic cascade reaction. nih.gov An imidazolidinone catalyst was used in a Diels-Alder/amination cascade to rapidly construct a key pyrrolocarbazole intermediate with high enantiomeric excess. nih.gov
Development of Shorter Linear Sequence Syntheses
A major goal in modern total synthesis is to reduce the number of steps required to reach the target molecule. Several groups have made significant strides in developing more concise routes to strychnine.
The synthesis reported by the Vanderwal group in 2011 stands out for its brevity, achieving the total synthesis of strychnine in a longest linear sequence of just six steps. chembites.orguci.eduorganic-chemistry.org
Key features of the Vanderwal synthesis:
Zincke Aldehyde: The synthesis begins by quickly forming a Zincke aldehyde (a 5-amino-2,4-pentadienal) from simple starting materials. chembites.orgorganic-chemistry.org
Intramolecular Diels-Alder: This Zincke aldehyde undergoes an intramolecular cycloaddition to rapidly form two of the fused rings. chembites.orgorganic-chemistry.org
Brook Rearrangement/Conjugate Addition: A tandem Brook rearrangement followed by an intramolecular conjugate addition yielded the Wieland-Gumlich aldehyde. chembites.org
While this synthesis is remarkably short, the yield of the key Brook rearrangement step was low. chembites.org Nevertheless, it represents a significant achievement in synthetic efficiency.
Table 2: Comparison of Selected Strychnine Syntheses
| Synthesis | Year | Longest Linear Sequence (Steps) | Key Features |
| Woodward | 1954 | 29 | First total synthesis, relay synthesis via isostrychnine. nih.govsynarchive.com |
| Overman | 1993 | ~20 | First enantioselective synthesis, aza-Cope/Mannich cascade. nih.govudel.edu |
| Rawal | 1994 | 13 (to isostrychnine) | Highly efficient racemic synthesis, Diels-Alder/Heck reaction. nih.gov |
| Vanderwal | 2011 | 6 | Shortest linear sequence, Zincke aldehyde, Brook rearrangement. chembites.orguci.edu |
| Chen | 2022 | 8 | Highly concise enantioselective synthesis. bio-conferences.org |
Novel Catalytic and Mechanistic Transformations in Strychnine Synthesis
The quest to synthesize strychnine has been a fertile ground for the development and application of novel chemical reactions and catalytic systems.
Palladium Catalysis: The Heck reaction, as used by Rawal, and asymmetric allylic substitutions, as seen in the Mori synthesis, demonstrate the power of palladium catalysis in forming key C-C bonds within the complex strychnine framework. wikipedia.orgnih.gov
Cobalt-Mediated Cycloadditions: The Vollhardt synthesis introduced a novel strategy using a cobalt-mediated [2+2+2] cycloaddition of an alkynyl indole substrate to rapidly construct the tetracyclic core of strychnine. nih.gov
Organocatalysis: The MacMillan synthesis is a prime example of the emergence of organocatalysis in complex natural product synthesis. The use of a small organic molecule (an imidazolidinone) as a catalyst for an enantioselective cascade reaction showcases a powerful alternative to metal-based catalysts. nih.gov
Cascade Reactions: Many modern syntheses, such as those by Overman and MacMillan, rely on cascade reactions where multiple bonds are formed in a single operation. nih.gov The aza-Cope rearrangement/Mannich cyclization cascade in the Overman synthesis, for instance, masterfully assembles the congested CDE-tricyclic core in one step. nih.gov
Ligand-Promoted Catalytic [4+2] Annulation: More recent work by Tang and colleagues has explored a ligand-promoted catalytic [4+2] cycloaddition to create the enantioselective ABC central skeleton of Strychnos alkaloids, offering a versatile protocol for this class of natural products. bio-conferences.org
These innovative transformations not only enabled the successful synthesis of strychnine but also significantly enriched the toolbox of synthetic organic chemistry.
Molecular and Cellular Mechanisms of Strychnine Action in Research Models
Ligand-Receptor Interactions in Isolated Systems
Competitive Antagonism of Glycine (B1666218) Receptors
Strychnine (B123637) is a well-established neurotoxin that functions as an antagonist of both glycine and acetylcholine receptors. wikipedia.org Its primary impact is on the motor nerve fibers within the spinal cord that govern muscle contraction. wikipedia.org In the central nervous system, glycine acts as a major inhibitory neurotransmitter, particularly in the spinal cord and brain stem. It binds to glycine receptors (GlyRs), which are ligand-gated chloride channels. wikipedia.org The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. wikipedia.org
Strychnine acts as a potent and selective competitive antagonist at these glycine receptors. nih.govyoutube.com It binds noncovalently to the same receptor site as glycine, thereby preventing glycine from exerting its inhibitory effect. wikipedia.org This blockade of inhibitory signals allows motor neurons to be activated more easily, leading to spastic muscle contractions. wikipedia.org Studies on mouse spinal cord membranes have demonstrated that glycine behaves as a full competitive inhibitor of [3H]-strychnine binding. nih.gov The Hill coefficients for this inhibition were close to one, indicating a lack of cooperative interactions. nih.gov Research has implicated tyrosine, tryptophan, histidine, and arginine residues as being involved in strychnine binding, with histidine also playing a role in glycine recognition, suggesting overlapping but conformationally distinct binding sites. nih.gov
Interactive Data Table: Strychnine's Interaction with Glycine Receptors
| Feature | Description | Source(s) |
| Mechanism | Competitive Antagonism | wikipedia.orgnih.govyoutube.com |
| Target Receptor | Glycine Receptor (GlyR), a ligand-gated chloride channel | wikipedia.org |
| Effect of Glycine | Inhibitory neurotransmission via chloride ion influx and hyperpolarization | wikipedia.org |
| Effect of Strychnine | Blocks glycine's inhibitory effect, leading to increased neuronal excitability | wikipedia.org |
| Binding Nature | Noncovalent | wikipedia.org |
| Binding Site | Overlaps with the glycine binding site | nih.gov |
| Key Amino Acid Residues | Tyrosine, Tryptophan, Histidine, Arginine | nih.gov |
Interaction with Acetylcholine Receptors
In addition to its well-documented effects on glycine receptors, strychnine also interacts with nicotinic acetylcholine receptors (AcChoRs). nih.gov Research on AcChoRs expressed in Xenopus oocytes has revealed that strychnine can inhibit both muscle (α1β1γδ, α1β1γ, and α1β1δ) and neuronal (α2β2 and α2β4) subtypes. nih.gov This inhibition is rapid, reversible, and appears to be noncompetitive. nih.gov
The mechanism of inhibition differs between receptor subtypes. For muscle AcChoRs, the inhibitory effects are voltage-independent, and strychnine is thought to allosterically inhibit the receptor by binding to an external domain. nih.gov In contrast, for neuronal AcChoRs, the inhibition is voltage-dependent, suggesting that strychnine blocks the open receptor-channel complex. nih.gov The blocking potency of strychnine varies among subtypes, with the order being α1β1γδ > α2β4 > α2β2. nih.gov Furthermore, strychnine has been shown to bind with high affinity to the Aplysia californica acetylcholine binding protein, which is a homolog of nicotinic receptors. wikipedia.org
Cellular Responses in In Vitro Neuronal Systems
Modulation of Neuronal Excitability and Action Potential Patterns
By antagonizing inhibitory glycine receptors, strychnine directly impacts neuronal excitability. In vitro studies have consistently demonstrated that the application of strychnine leads to an increase in neuronal firing rates. For instance, in dorsal raphe (DR) neurons, strychnine produced a leftward shift in the input-output relationship and reduced the rheobase (the minimum current required to elicit an action potential), thereby increasing cell excitability. researchgate.net Similarly, co-application of strychnine with a zinc chelator in mouse hippocampal CA1 pyramidal neurons resulted in a significant increase in the number of action potentials fired during a depolarizing current step. physiology.org The blockade of glycinergic inputs with strychnine is a common experimental approach to study the fundamental properties of neuronal excitability. biorxiv.org In retinal neurons, strychnine has been shown to reduce the inhibitory modulation of spike activity. nih.gov
Receptor Binding Kinetics and Molecular Dynamics
The binding of strychnine to its receptor sites has been characterized through kinetic studies. Early research using [3H]strychnine with synaptic-membrane fractions from the spinal cord showed that the binding is saturable. nih.gov These studies determined affinity constants for glycine and strychnine to be 10 and 0.03 μM, respectively. nih.gov Further investigations have focused on identifying the specific amino acid residues involved in the binding process. Chemical modification of tyrosyl or arginyl residues leads to a marked decrease in specific [3H]strychnine binding to the glycine receptor. nih.gov
Molecular dynamics simulations are increasingly being used to understand the complex and dynamic nature of drug-target interactions. cecam.orgunibo.it In the context of the glycine receptor, these simulations have provided insights into the conformational changes that occur upon ligand binding. For example, the binding of an agonist like glycine causes the binding pocket to contract as Loop C and Loop B move towards the agonist. acs.org Understanding these dynamic movements is crucial for a complete picture of receptor function and modulation by antagonists like strychnine. acs.org
Molecular Docking and Computational Studies of Strychnine-Receptor Interactions
Molecular docking and other computational approaches have been employed to further elucidate the binding of strychnine to its target receptors. These studies provide a static, yet detailed, view of the potential binding modes and interactions at the atomic level. Network toxicology and molecular docking analyses have identified the muscarinic acetylcholine receptor M1 (CHRM1) as a potential neurotoxic target for strychnine. nih.govnih.govresearchgate.net In these studies, (S)-stylopine, a compound related to strychnine, showed the highest binding affinity to CHRM1 with a binding energy of -8.5 kcal/mol. nih.govnih.gov
Computational studies have also been used to investigate the binding of strychnine to other proteins. For example, the interaction of strychnine with bovine β-lactoglobulin and human lysozyme has been explored using a combination of spectroscopic techniques and molecular docking. rsc.org These computational models, in conjunction with experimental data, provide a powerful approach to understanding the molecular basis of strychnine's interactions with its biological targets.
Interactive Data Table: Computational Studies of Strychnine Interactions
| Study Type | Key Findings | Target(s) | Source(s) |
| Network Toxicology & Molecular Docking | Identified CHRM1 as a potential neurotoxic target. | CHRM1 | nih.govnih.govresearchgate.net |
| Molecular Docking | (S)-stylopine, a related compound, showed a binding energy of -8.5 kcal/mol with CHRM1. | CHRM1 | nih.govnih.gov |
| Spectroscopy & Molecular Docking | Characterized the binding interaction of strychnine with transport proteins. | Bovine β-lactoglobulin, Human lysozyme | rsc.org |
Mechanisms of Interaction with Other Biological Systems (e.g., Lipid Peroxidation)
While the primary mechanism of strychnine's action is the antagonism of glycine receptors, research has indicated that strychnine can interact with other biological systems, leading to cellular effects beyond neuronal inhibition. These interactions are complex and are the subject of ongoing investigation. One area of interest is the potential for strychnine to induce cellular stress pathways, which can encompass phenomena such as lipid peroxidation and apoptosis. Although direct, extensive research on strychnine valerate's specific role in lipid peroxidation is limited, studies on strychnine provide insights into its broader biological interactions.
In research models, particularly in the context of cancer cell lines, strychnine has been observed to induce apoptosis, or programmed cell death. This process is intricately linked with cellular stress and can be triggered by various factors, including oxidative stress, which is a direct precursor to lipid peroxidation.
Studies on human hepatoma (HepG2) cells have demonstrated that strychnine can inhibit cell proliferation and induce apoptosis. wikipedia.orgcdc.gov The proposed mechanism involves the upregulation of liver-specific microRNA-122 (miR-122) by restraining the expression of Cyclin G1. wikipedia.org This action, in turn, leads to a decrease in the levels of anti-apoptotic proteins such as survivin and livin. wikipedia.org The downregulation of these proteins is a key step in the apoptotic cascade, ultimately leading to cell death.
Further investigations into the alkaloids present in the seed of Strychnos nux-vomica, the source of strychnine, have provided additional details on the apoptotic mechanisms. While a related alkaloid, brucine (B1667951), showed a stronger toxic effect, the studies shed light on pathways that may be relevant to strychnine as well. inchem.org These studies have implicated the involvement of the mitochondrial pathway in apoptosis. inchem.org Key events in this pathway include the depolarization of the mitochondrial membrane, which can be triggered by an elevation of intracellular calcium levels ([Ca2+]i), and is controlled by proteins from the Bcl-2 family. inchem.org
The connection between these apoptotic events and lipid peroxidation lies in the role of oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a known trigger for the mitochondrial pathway of apoptosis. An increase in ROS can lead to damage of cellular components, including lipids, resulting in lipid peroxidation. While the currently available research on strychnine primarily focuses on the downstream apoptotic signaling, the involvement of the mitochondrial pathway suggests that an upstream induction of oxidative stress is a plausible contributing factor. However, direct evidence and detailed mechanistic studies specifically linking strychnine or strychnine valerate (B167501) to the initiation of lipid peroxidation are not yet extensively documented in the scientific literature.
The following interactive data table summarizes the key findings from research on the interaction of strychnine with biological systems other than glycine receptors, with a focus on the mechanisms of apoptosis induction in research models.
| Parameter | Research Model | Key Findings | Reference |
| Cell Viability | Human Hepatoma (HepG2) Cells | Strychnine decreased the viability of hepatocellular carcinoma cells in vitro. | wikipedia.org |
| Apoptosis Induction | Human Hepatoma (HepG2) Cells | Strychnine induced apoptosis in a dose-dependent manner. | wikipedia.orgcdc.gov |
| Molecular Mechanism | Human Hepatoma (HepG2) Cells | Upregulated the expression of liver-specific miR-122. | wikipedia.org |
| Protein Expression | Human Hepatoma (HepG2) Cells | Decreased the expression of anti-apoptotic proteins survivin and livin. | wikipedia.org |
| Related Alkaloid Effects | Human Hepatoma (HepG2) Cells | Brucine, another alkaloid from Strychnos nux-vomica, induced apoptosis via a mitochondrial pathway involving Bcl-2 and Ca2+. | inchem.org |
Metabolism and Biotransformation Studies of Strychnine in Animal Models
Absorption and Distribution in Non-Human Organisms
Following oral ingestion, strychnine (B123637) is rapidly absorbed from the gastrointestinal tract, particularly the small intestine. msdvetmanual.comnantonvetclinic.com It can also be absorbed through mucous membranes. msdvetmanual.com The presence of food in the stomach can delay the onset of its effects. msdvetmanual.com
Once absorbed, strychnine is quickly distributed throughout the body tissues, with approximately 50% of an ingested dose entering the tissues within five minutes. wikipedia.org Due to its low protein binding, it leaves the bloodstream rapidly. msdvetmanual.comwikipedia.org The highest concentrations of strychnine are typically found in the blood, liver, and kidneys. msdvetmanual.comnantonvetclinic.commsdvetmanual.comwikipedia.org Studies in dogs have also identified the liver, stomach, spleen, lung, and central nervous system as key sites for its detection. up.ac.za
Hepatic Metabolism and Microsomal Enzyme Systems
The liver is the primary site for the metabolism of strychnine. msdvetmanual.comnantonvetclinic.com This biotransformation is carried out by the hepatic microsomal enzyme system, a collection of enzymes located in the endoplasmic reticulum of hepatocytes. msdvetmanual.comnantonvetclinic.comnews-medical.net
The core components of this system involved in drug metabolism are cytochrome P-450 and NADPH-cytochrome c reductase. nih.gov Cytochrome P-450 acts as the binding site for both oxygen and the substrate (in this case, strychnine), while the reductase facilitates the transfer of electrons from NADPH to cytochrome P-450, a critical step in the metabolic process. nih.gov
In vitro studies using liver microsomes from various animal species have successfully identified several metabolites of strychnine. Research on rabbit liver microsomes has been particularly fruitful, identifying a range of metabolic products. jst.go.jpnih.govnih.gov
Key identified metabolites include:
Strychnine N-oxide : A major metabolite found in several species. jst.go.jpnih.govnih.gov
2-hydroxystrychnine : A significant hydroxylated derivative. jst.go.jpnih.govnih.gov
16-hydroxystrychnine : Another hydroxylated form of the parent compound. jst.go.jpnih.gov
Strychnine 21,22-epoxide : An epoxide metabolite. jst.go.jpnih.govnih.gov
18-oxostrychnine : An oxidized metabolite. jst.go.jpnih.gov
21α,22α-dihydroxy-22-hydrostrychnine : A dihydroxylated product. nih.gov
11,12-dehydrostrychnine : Tentatively identified as a metabolite. nih.gov
Dihydroxystrychnine and strychnine glucuronide : Identified as metabolites in mice. nih.gov
In rabbit liver, strychnine N-oxide was found to be the major identified metabolite, although it only accounted for about 15% of the metabolized strychnine, suggesting the presence of other, yet unidentified, metabolites. nih.gov
Identified Metabolites of Strychnine in Animal Models
| Metabolite Name | Method of Identification | Animal Model (in vitro) | Reference |
|---|---|---|---|
| Strychnine N-oxide | High-Performance Liquid Chromatography (HPLC), Spectral Data | Rabbit, Dog | jst.go.jp, nih.gov, nih.gov |
| 2-hydroxystrychnine | HPLC, Spectral Data | Rabbit, Guinea Pig | jst.go.jp, nih.gov, nih.gov |
| 16-hydroxystrychnine | HPLC, Spectral Data | Rat, Mouse | jst.go.jp, nih.gov |
| Strychnine 21,22-epoxide | HPLC, Spectral Data | Rabbit | jst.go.jp, nih.gov, nih.gov |
| 18-oxostrychnine | HPLC, Spectral Data | Rabbit | jst.go.jp, nih.gov |
| 21α,22α-dihydroxy-22-hydrostrychnine | UV, NMR, and Mass Spectrometry | Rabbit | nih.gov |
| 11,12-dehydrostrychnine | Spectral Measurements (Tentative) | Rabbit | nih.gov |
| Dihydroxystrychnine | Pharmacokinetic Experiments | Mouse | nih.gov |
The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst in the Phase I metabolism of many xenobiotics, including strychnine. nih.govuniba.it These enzymes facilitate oxidation, which generally increases the water solubility of compounds, preparing them for excretion. gpnotebook.com
The metabolism of strychnine is significantly inhibited by known cytochrome P-450 inhibitors such as SKF-525A and n-octylamine, confirming the central role of this enzyme system. nih.gov Conversely, the metabolism is only slightly affected by inhibitors of microsomal FAD-containing monooxygenase, like methimazole. nih.gov The diversity of CYP isoenzymes is a major factor contributing to the observed species differences in drug metabolism. nih.gov
Species-Specific Metabolic Profiles and Activities in In Vitro and In Vivo Animal Models
Significant differences in the metabolic profiles and activity of strychnine have been observed across various animal species. jst.go.jpnih.gov These differences are often attributed to variations in their hepatic microsomal enzyme systems. nih.gov
Rats and Mice : In these rodents, the primary metabolite identified is 16-hydroxystrychnine. jst.go.jpnih.gov Studies have also shown a sex-dependent difference in strychnine metabolism in rats, with males exhibiting higher rates of metabolism due to their liver microsomes, making them less susceptible to its toxic effects than females. wikipedia.orgresearchgate.net More recent research indicates that healthy female rats may absorb and metabolize strychnine faster than males. researchgate.net
Guinea Pigs and Rabbits : The main metabolite in these species is 2-hydroxystrychnine. jst.go.jpnih.gov Notably, the metabolic activity in guinea pig liver microsomes is substantially higher than in other species studied. jst.go.jpnih.gov
Dogs : In dogs, strychnine N-oxide is the primary metabolite. jst.go.jpnih.gov Dogs are considered more susceptible to strychnine than many other domestic animals. wikipedia.org
Horses : Are known to tolerate relatively large amounts of strychnine. wikipedia.org
Birds : Generally susceptible to strychnine poisoning. michigan.gov
This species-specific variation in metabolism appears to correlate inversely with the substance's toxicity in some cases. jst.go.jpnih.gov
Dominant Strychnine Metabolites Across Different Animal Species
| Animal Species | Primary Metabolite | Reference |
|---|---|---|
| Rat | 16-hydroxystrychnine | jst.go.jp, nih.gov |
| Mouse | 16-hydroxystrychnine | jst.go.jp, nih.gov |
| Guinea Pig | 2-hydroxystrychnine | jst.go.jp, nih.gov |
| Rabbit | 2-hydroxystrychnine | jst.go.jp, nih.gov |
Elimination Pathways in Animal Models
Strychnine and its metabolites are primarily excreted from the body through the urine. msdvetmanual.comnantonvetclinic.comwikipedia.org Following ingestion, unchanged strychnine can be detected in the urine within minutes. wikipedia.org A significant portion of an ingested dose is eliminated relatively quickly. msdvetmanual.comnantonvetclinic.com
Studies indicate that about 10% to 20% of a dose is excreted unchanged in the urine within the first 24 hours. wikipedia.org The rate of excretion is highest in the initial hours post-ingestion, with approximately 70% of the total amount excreted by the kidneys occurring in the first 6 hours, and nearly 90% within 24 hours. wikipedia.org The elimination process is considered virtually complete within 48 to 72 hours. nantonvetclinic.commsdvetmanual.comwikipedia.org
Advanced Analytical Methodologies for Strychnine and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of strychnine (B123637) and its derivatives in various matrices, from biological specimens to herbal formulations. These techniques excel at separating the target analytes from complex sample components, allowing for accurate quantification.
Gas Chromatography (GC) and Coupled Mass Spectrometry (GC-MS/MS)
Gas chromatography, particularly when coupled with mass spectrometry, provides a powerful tool for the sensitive and specific analysis of strychnine.
Gas Chromatography (GC): Early methods utilized GC with selective detectors like the nitrogen-phosphorus detector (NPD) for the detection and quantification of strychnine in biological fluids and tissues. acs.orgprinceton.edu This approach offers good sensitivity for nitrogen-containing compounds like strychnine.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer significantly enhances specificity. GC-MS is widely used for the identification and quantification of strychnine in forensic and clinical toxicology. researchgate.netrsc.org The electron ionization (EI) mass spectrum of strychnine is well-characterized, providing a definitive fingerprint for its identification. nist.gov For quantification, the method often employs a selected ion monitoring (SIM) mode to enhance sensitivity by focusing on characteristic fragment ions. researchgate.net
Tandem Mass Spectrometry (GC-MS/MS): For even greater specificity and confirmation, tandem mass spectrometry (GC-MS/MS) is employed. This technique involves the selection of a precursor ion (the molecular ion of strychnine, m/z 334) and its subsequent fragmentation to produce a series of product ions. acs.orgnih.gov This fragmentation pattern is highly specific and serves as unambiguous proof of the analyte's identity, which is crucial in forensic casework. acs.orgnih.gov One study detailed the confirmatory ions for strychnine as m/z 334 (parent ion), 319, 306, 277, 261, 246, 233, and 220. acs.orgprinceton.edu
Table 1: GC-MS/MS Parameters for Strychnine Confirmation
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | acs.orgprinceton.edu |
| Precursor Ion (m/z) | 334 | acs.orgprinceton.edu |
| Product Ions (m/z) | 319, 306, 277, 261, 246, 233, 220 | acs.orgprinceton.edu |
| Application | Confirmation in blood and tissue | acs.orgprinceton.edu |
High-Performance Liquid Chromatography (HPLC) and Coupled Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of strychnine and brucine (B1667951), particularly in samples that are not readily suited for GC analysis, such as herbal extracts and formulations. researchgate.netnih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for strychnine analysis. Various methods have been developed for the quantification of strychnine in diverse matrices including urine, tissue extracts, and homeopathic formulations. acs.orgnih.gov A typical RP-HPLC setup utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.netnih.gov
Detection Methods:
UV Detection: Strychnine exhibits strong absorbance in the ultraviolet (UV) region, making UV detection a simple and effective method for quantification. rsc.orgnih.gov Detection is often performed at wavelengths around 254 nm or 260 nm. researchgate.netnih.gov
Diode-Array Detection (DAD): DAD provides the advantage of acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. massbank.eu
Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry offers the highest sensitivity and specificity, enabling the detection of very low concentrations of strychnine and its metabolites in complex biological samples like blood and urine. massbank.euwho.int
Table 2: Examples of HPLC Methods for Strychnine Quantification
| Matrix | Column | Mobile Phase | Detection | Reference |
| Urine/Tissue Extracts | LiChrosorb Si-60, 7 µm | Methanol-water-ammonia (85:14.2:0.8) | UV | acs.org |
| Strychnos nux-vomica Leaves | Phenomenex-ODS (C18) | Methanol-water-diethyl amine (55:45:0.2) | UV (260 nm) | researchgate.net |
| Nux Vomica Tincture | Hypersil (C18) | Methanol, 2M NH4OH, M NH4NO3 (27:2:1) | UV (254 nm) | nih.gov |
| Herbal/Biological Samples | - | 0.10 M SDS-pentanol 4% (v/v)-NaH2PO4 (pH 3) | UV (258 nm) | rsc.org |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
TLC and its high-performance variant, HPTLC, are valuable for the rapid screening and identification of strychnine and brucine. researchgate.netresearchgate.net These methods are cost-effective and can be used to analyze multiple samples simultaneously. researchgate.netwikipedia.org
Development of a TLC/HPTLC method involves selecting an appropriate stationary phase (typically silica (B1680970) gel) and a mobile phase (solvent system) that can effectively separate the target alkaloids. nih.govnih.gov For instance, a mobile phase of toluene:chloroform (B151607):methanol (8:2:1) has been used for separating strychnine in methanolic extracts. nih.gov Another study developed a novel solvent system of Dichloromethane, Methanol, and Petroleum Ether (70:20:10) for analyzing strychnine in toxic baits, with a resulting Rf value of 0.42. wikipedia.org
Visualization of the separated spots is achieved by viewing the plate under UV light or by spraying with a chromogenic reagent, such as Dragendorff's reagent, which produces colored spots indicative of alkaloids. nih.govresearchgate.net HPTLC methods have been validated for the simultaneous quantification of strychnine and brucine in herbal formulations and seeds of Strychnos nux-vomica. nih.govmagnascientiapub.com
Spectroscopic Identification and Structural Characterization (e.g., UV, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of strychnine.
UV Spectrophotometry: This technique can be used for both qualitative identification and quantitative determination. Strychnine in an acidic solution exhibits a characteristic absorption spectrum with a maximum absorbance at approximately 255 nm. wikipedia.org First-order derivative UV spectrophotometry has also been employed to resolve and simultaneously quantify strychnine and brucine in mixtures by measuring at their respective zero-crossing points. researchgate.net
Mass Spectrometry (MS): As discussed in the GC-MS section, mass spectrometry provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of strychnine shows a characteristic molecular ion peak (M+) at m/z 334.4. nist.govbio-conferences.org High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition. Tandem MS (MS/MS) experiments reveal the fragmentation pathways, offering conclusive structural evidence. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for routine quantification due to lower sensitivity compared to MS, NMR is a powerful tool for unambiguous structure elucidation of new derivatives or for confirming the structure of reference standards. It provides detailed information about the carbon-hydrogen framework of the molecule.
Electrochemical and Biosensor-Based Detection Methods
Recent research has focused on developing rapid, sensitive, and portable detection methods for strychnine, moving beyond traditional laboratory-based techniques.
Electrochemical Methods: Strychnine is an electroactive compound that can be oxidized at an electrode surface. Studies have examined the electrochemical behavior of strychnine and its major metabolite, strychnine N-oxide, using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). On a glassy carbon electrode, strychnine shows an irreversible oxidation peak at around +1008 mV (at pH 7). This property has been harnessed to develop electrochemical sensors for its determination in biological samples like plasma and urine.
Biosensor-Based Methods: Innovative sensor technologies have been developed for ultra-sensitive detection. One such method involves a fluorescent sensor based on a molecularly imprinted polymer (MIP). MIPs are synthetic receptors that are created to specifically bind to a target molecule. A novel sensor using carbon dots self-assembled on gold nanocages and coated with a strychnine-imprinted polymer was developed. The binding of strychnine to the MIP causes a change in the fluorescence signal, allowing for highly sensitive and selective detection with a limit of detection as low as 1 ng/mL in blood samples.
Sample Preparation and Extraction Techniques for Complex Matrices
The effective extraction of strychnine from complex matrices is a critical first step for any reliable analysis. The choice of technique depends on the matrix type (e.g., blood, urine, liver tissue, plant material) and the subsequent analytical method.
Liquid-Liquid Extraction (LLE): This is a classical and widely used method. It typically involves adjusting the pH of the aqueous sample to an alkaline state to ensure strychnine is in its neutral, base form, followed by extraction into an immiscible organic solvent like chloroform or a toluene-based mixture. researchgate.net The extract can then be cleaned up by back-extraction into an acidic solution, followed by re-extraction into an organic solvent after making the aqueous layer alkaline again. researchgate.net
Solid-Phase Extraction (SPE): SPE has become increasingly common as it offers cleaner extracts, reduces solvent consumption, and can be automated. researchgate.netmassbank.eu For strychnine, mixed-mode cation exchange (MCX) cartridges are often effective. massbank.eu The basic strychnine molecule is retained on the sorbent via ion-exchange mechanisms and can then be selectively eluted after washing away interferences.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This is a miniaturized and green analytical technique that combines extraction and preconcentration into a single step. who.int A small volume of organic solvent is immobilized within the pores of a porous hollow fiber, which is then placed in the sample solution. The analyte extracts into the organic phase and then into a small volume of acceptor solution inside the fiber, achieving a high enrichment factor. This method has been successfully combined with GC-MS for the determination of strychnine in biological fluids. who.int
Table 3: Comparison of Extraction Techniques for Strychnine
| Technique | Principle | Advantages | Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on pH and solubility. | Simple, well-established. | Labor-intensive, large solvent consumption, potential for emulsions. | researchgate.net |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Cleaner extracts, high recovery, less solvent use, automatable. | Cartridge cost, method development can be complex. | researchgate.netmassbank.eu |
| Hollow-Fiber LPME | Extraction into a small volume of solvent supported by a porous membrane. | High enrichment factor, minimal solvent use, green technique. | Slower extraction times, requires specialized fibers. | who.int |
Development of Novel Chromogenic Reagents for Detection
The detection of strychnine through colorimetric reactions has a long history, with several classic tests forming the foundation of modern chromogenic reagent development. These traditional methods typically involve the oxidation of the strychnine molecule, which induces a series of color changes. researchgate.netmagnascientiapub.com The intensity and sequence of these colors can be used for qualitative identification and, in some cases, quantitative analysis.
One of the earliest and most well-known methods is the Marchand's test , which utilizes lead dioxide in the presence of sulfuric acid. magnascientiapub.com This test produces a characteristic series of colors, starting with a violet-blue, transitioning to purple, and then to red, eventually fading to orange. researchgate.netmagnascientiapub.com The underlying chemistry involves the oxidation of strychnine. magnascientiapub.com Variations of this test have been developed using different oxidizing agents, such as potassium permanganate (B83412) (Wenzell test) and sodium vanadate (B1173111) (Mandelin's test). magnascientiapub.com
The Sonnenschein test employs ceroceric oxide and sulfuric acid, which results in an intense and more stable violet color compared to some other methods. sapub.org This stability is advantageous for detection, and the test is reported to be sensitive enough to detect microgram quantities of strychnine. sapub.org The reaction mechanism is an electron-transfer oxidation of strychnine mediated by cerium. sapub.org
The Mandelin's test uses a reagent composed of ammonium (B1175870) metavanadate in concentrated sulfuric acid. oarjpublication.com This test produces a violet-blue color that changes to orange-red and finally to yellow. oarjpublication.com It has been noted for its stability and lower detection limits compared to some earlier tests. oarjpublication.com The Davy test is another classic method that uses potassium ferricyanide (B76249) in sulfuric acid to produce a violet color. researchgate.net
More recent developments have focused on improving the selectivity and sensitivity of chromogenic detection, particularly in combination with chromatographic techniques. For instance, a chlorine-o-tolidine reagent has been reported for the selective detection of strychnine and its related alkaloid, brucine, on thin-layer chromatography (TLC) plates. rfppl.co.in In this method, the alkaloids, which contain a -N-C=O group, react with chlorine to form chloramines. These chloramines then oxidize o-tolidine (B45760) to produce a distinct blue-colored compound. rfppl.co.in This method offers a detection limit of 5 µg per spot for strychnine. rfppl.co.in
Spectrophotometric methods have also been developed that rely on the formation of colored complexes. One such method involves the complexation of strychnine with methyl orange at a specific pH. researchgate.net The resulting complex can be extracted and, after treatment with sodium hydroxide, the liberated dye can be measured spectrophotometrically to quantify the alkaloid. researchgate.net
The table below summarizes some of the key chromogenic reagents and their characteristics for the detection of strychnine.
| Reagent/Test Name | Oxidizing Agent/Reagent | Observed Color Change | Detection Limit | Reference |
| Marchand's Test | Lead dioxide in sulfuric acid | Violet-blue → Purple → Red → Orange | Not specified | magnascientiapub.com |
| Sonnenschein Test | Ceroceric oxide in sulfuric acid | Intense, stable violet | 1 µg | sapub.org |
| Mandelin's Test | Ammonium metavanadate in sulfuric acid | Violet-blue → Orange-red → Yellow | Not specified | oarjpublication.com |
| Davy Test | Potassium ferricyanide in sulfuric acid | Violet | Not specified | researchgate.net |
| Chlorine-o-tolidine | Chlorine and o-tolidine | Blue | 5 µg per spot | rfppl.co.in |
| Methyl Orange | Methyl orange (for complexation) | Not applicable (measures liberated dye) | Not specified | researchgate.net |
It is important to note that while these methods are established for strychnine, their direct applicability and performance for strychnine valerate (B167501) would require specific validation studies. The presence of the valerate group could potentially influence the reaction kinetics and the spectral properties of the resulting colored products.
Environmental Fate and Ecological Impact Research
Environmental Degradation Pathways
The environmental persistence and degradation of strychnine (B123637) are influenced by several factors, including hydrolysis, photolysis, and microbial action. Strychnine is considered a stable compound. researchgate.net Available data on its environmental fate primarily pertain to its use as a pesticide for below-ground applications. epa.gov
Hydrolysis: The molecular structure of strychnine includes an acetal (B89532) group, which can undergo hydrolysis to open a ring and form a reactive aldehyde. wikipedia.org However, detailed studies on the rate and extent of hydrolysis of strychnine valerate (B167501) in various environmental conditions are not readily available.
Photolysis: Information regarding the photolytic degradation of strychnine valerate is scarce. As a complex alkaloid, it may be susceptible to degradation upon exposure to sunlight, but specific pathways and rates have not been extensively documented.
Microbial Degradation: The breakdown of strychnine in the environment can be facilitated by microbial organisms. The drugstore beetle, for instance, possesses a symbiotic gut yeast that enables it to digest pure strychnine. wikipedia.org In soil and water, various microorganisms may contribute to its degradation, although the specific species and the efficiency of this process for this compound are not well-characterized. The metabolism of strychnine in organisms is primarily carried out by liver microsomal enzymes. wikipedia.orgusda.gov
Persistence and Bioaccumulation Potential in Ecosystems
The potential for a chemical to persist in the environment and accumulate in living organisms is a critical aspect of its ecological risk profile. nih.gov
Strychnine is recognized for its stability in the environment, which can lead to its persistence in the food sources of wildlife. epa.gov Due to its rapid absorption and metabolism in vertebrates, the bioaccumulation potential might be considered low in individual organisms over their lifespan. wikipedia.orgmsdvetmanual.com However, its persistence in bait materials can pose a continued risk. Predictive models for assessing human bioaccumulation potential suggest that compounds that are readily metabolized, like some pharmaceuticals, tend not to bioaccumulate. nih.gov While strychnine is metabolized, its high toxicity at low doses means that even transient accumulation can have severe effects.
Research on Non-Target Organism Exposure and Effects in Ecological Models
The use of strychnine as a pesticide, primarily for controlling rodent populations, has led to extensive research on its effects on non-target organisms. usda.govmichigan.gov The primary route of exposure for non-target wildlife is through the ingestion of strychnine-containing baits. msdvetmanual.com
Strychnine is highly toxic to both birds and mammals. researchgate.netepa.govusda.gov
Avian Toxicity: The acute oral toxicity of strychnine to birds is assumed to be very high. epa.gov Subacute dietary studies have categorized strychnine as slightly to highly toxic to avian species. epa.govepa.gov For instance, the dietary LC50 for the black-billed magpie was found to be 98.7 ppm and for the American kestrel, 233.5 ppm. epa.gov Reproductive studies have shown varied effects. In bobwhite quail, no treatment-related reproductive effects were observed. epa.govnih.gov However, in mallard ducks, exposure to strychnine resulted in smaller testes at a concentration of 33 ppm, and decreased egg production and hatching success at higher concentrations. epa.govepa.govnih.gov Birds poisoned with strychnine may exhibit symptoms such as wing droop, salivation, tremors, and convulsions, with death resulting from respiratory arrest. researchgate.netwikipedia.orgmichigan.gov
| Avian Species | Toxicity Endpoint | Value | Reference |
| Black-billed Magpie | Dietary LC50 | 98.7 ppm | epa.gov |
| American Kestrel | Dietary LC50 | 233.5 ppm | epa.gov |
| Mallard Duck | Subacute Dietary Toxicity | Slightly to Highly Toxic | epa.gov |
| Bobwhite Quail | Subacute Dietary Toxicity | Slightly to Highly Toxic | epa.gov |
| Mallard Duck | Reproductive Effects (LOEC) | 33 ppm (smaller testes) | epa.gov |
| Bobwhite Quail | Reproductive Effects | No treatment-related effects | epa.govnih.gov |
Mammalian Toxicity: Studies indicate that strychnine is very highly toxic to small mammals on both an acute oral and dietary basis, with signs of toxicity and death often occurring within an hour of exposure. researchgate.netepa.gov Domestic animals like dogs and cats are particularly susceptible. wikipedia.org A retrospective study in western Canada from 2014 to 2023 identified 51 cases of strychnine poisoning in non-target species, including 38 dogs, 8 wildlife species, and 5 livestock animals. nih.govresearchgate.netnih.gov Secondary exposure of predators and scavengers that feed on poisoned animals is a possibility, though some studies suggest that target animals like pocket gophers often die below ground, limiting accessibility. usda.gov
| Animal | Route | LD50 (mg/kg) | Reference |
| Rat | Oral | 16 | wikipedia.org |
| Mouse | Oral | 2 | wikipedia.org |
| Dog | Oral | 0.5 | wikipedia.org |
| Cat | Oral | 0.5 | wikipedia.org |
The risk of strychnine to aquatic ecosystems is also a concern.
Aquatic Toxicity: Acute toxicity data for freshwater fish indicate that strychnine is moderately to highly toxic. epa.gov For aquatic invertebrates, it is considered moderately toxic. epa.gov The use of strychnine in below-ground baiting is expected to result in negligible exposure to surface and groundwater, thus minimizing the risk to aquatic species. usda.gov However, improper disposal or surface runoff could lead to contamination of water bodies. epa.gov
Regulatory Science and Environmental Risk Assessment Methodologies
The high toxicity of strychnine has led to strict regulatory oversight and the development of specific risk assessment methodologies. epa.govusda.gov In the United States, strychnine was first registered as a pesticide in 1947, and by 1978, most of its products were classified for restricted use. epa.gov Above-ground uses were prohibited in 1988 due to the threat to non-target animals. epa.gov
Environmental risk assessments for strychnine focus on mitigating exposure to non-target species. epa.govusda.gov For below-ground uses, such as in burrow builders for pocket gopher control, the risk is considered minimal when used as directed, including the prompt cleanup of any spilled bait. epa.govusda.gov Regulatory agencies like the U.S. Environmental Protection Agency (EPA) have required extensive data on ecological effects and environmental fate to support registration. epa.gov These assessments often utilize toxicokinetic-toxicodynamic models to predict the effects of chemical exposure on organisms. nih.gov Newer approaches to environmental risk assessment propose integrating multiple factors, including toxicity, environmental exposure, persistence, and compartmental features, to provide a more robust evaluation of a chemical's risk. nih.gov
In Canada, the use of strychnine as a rodenticide was banned in March 2023, and its use as a predacide was cancelled in March 2024 due to risks to non-target species. nih.govnih.govifaw.org This decision was influenced by evidence of secondary poisoning and the failure to retrieve contaminated carcasses. ifaw.org
Strychnine Valerate: Specific Research Trajectories and Considerations
Comparative Pharmacological and Toxicological Investigations with Other Strychnine (B123637) Salts in In Vitro or Animal Models
Hypothetical comparative studies in animal models could investigate differences in the onset and duration of toxic effects, as well as variations in the lethal dose (LD50) between strychnine valerate (B167501) and other salts like strychnine sulfate (B86663) or strychnine hydrochloride. Such studies would be crucial in understanding how the valerate moiety modulates the inherent toxicity of the strychnine cation.
Table 1: Potential Areas of Comparative Investigation for Strychnine Salts
| Parameter | Description | Potential Impact of Valerate Moiety |
|---|---|---|
| Acute Toxicity (LD50) | The dose required to be lethal to 50% of a test population. | Could be altered due to changes in absorption and bioavailability. |
| Pharmacokinetics (ADME) | The study of how the body absorbs, distributes, metabolizes, and excretes the compound. | The lipophilic nature of the valerate may enhance absorption and alter distribution patterns. |
| Receptor Binding Affinity | The strength of the binding between the strychnine cation and the glycine (B1666218) receptor. | Unlikely to be directly affected as the binding is a function of the strychnine molecule itself. |
| In Vitro Cytotoxicity | The toxic effect on cells grown in a laboratory setting. | Differences in cell membrane permeability could lead to variations in cytotoxicity. |
Research on the Influence of the Valerate Moiety on Compound Stability and Bioavailability in Experimental Systems
The valerate moiety, being the conjugate base of valeric acid, is an ester-like functional group. The inclusion of such a group can significantly influence a compound's stability and bioavailability.
Stability: The stability of a drug can be affected by its formulation and the chemical environment. For instance, the isomerization rate of betamethasone-17-valerate, a steroid ester, is significantly dependent on the concentration of emulsifiers in a cream formulation. nih.govresearchgate.net This suggests that the formulation of strychnine valerate would be a critical factor in its stability. The ester linkage in the valerate moiety itself could be susceptible to hydrolysis, particularly in acidic or basic conditions, which could lead to the degradation of the compound over time. pharmaceutical-journal.com
Bioavailability: The bioavailability of a drug is largely dependent on its ability to cross biological membranes, a process that is heavily influenced by its lipophilicity. pg.edu.plresearchgate.net The valerate group, with its five-carbon chain, would increase the lipophilicity of the strychnine salt compared to more common inorganic salts like sulfate or hydrochloride. This increased lipophilicity could potentially lead to enhanced absorption from the gastrointestinal tract and greater penetration across the blood-brain barrier. researchgate.net However, excessively high lipophilicity can also lead to increased binding to plasma proteins, which might reduce the amount of free drug available to exert its effect. pg.edu.pl
Table 2: Predicted Influence of Valerate Moiety on Physicochemical Properties
| Property | Influence of Valerate | Consequence for Bioavailability |
|---|---|---|
| Lipophilicity (LogP) | Increased | Potentially enhanced absorption and membrane permeability. researchgate.net |
| Aqueous Solubility | Decreased | May reduce dissolution rate, potentially affecting absorption. |
| Chemical Stability | Potentially susceptible to hydrolysis. pharmaceutical-journal.com | Degradation could lead to reduced bioavailability over time. |
Methodologies for the Specific Synthesis of this compound
The synthesis of strychnine itself is a complex and historically significant achievement in organic chemistry, with the first total synthesis being accomplished by Robert Burns Woodward in 1954. nih.govacs.orgwikipedia.org Numerous other total syntheses have since been reported. wikipedia.orgresearchgate.net The synthesis of this compound would not involve the de novo synthesis of the strychnine core, but rather the formation of a salt from pre-existing strychnine.
A general method for the synthesis of a salt involves the reaction of a base with an acid. In this case, strychnine, being a basic alkaloid, would be reacted with valeric acid. The reaction would typically be carried out in a suitable solvent, followed by isolation of the resulting this compound salt, likely through precipitation or crystallization.
A plausible synthetic route would be:
Dissolving strychnine free base in an appropriate organic solvent (e.g., ethanol, acetone).
Adding a stoichiometric amount of valeric acid to the solution.
Stirring the mixture to allow for the acid-base reaction to complete.
Inducing precipitation or crystallization of the this compound salt, possibly by cooling the solution or adding a non-solvent.
Isolating the solid product by filtration, followed by washing and drying.
The purity of the synthesized this compound would then need to be confirmed using analytical techniques.
Analytical Differentiation and Quantification of this compound from Other Strychnine Derivatives
The analytical differentiation and quantification of this compound from other strychnine derivatives would rely on modern chromatographic and spectrometric techniques.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying strychnine and its derivatives. who.intnih.govrsc.orgresearchgate.net A reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be suitable. The increased lipophilicity of this compound due to the valerate moiety would likely result in a longer retention time compared to more polar strychnine salts under such conditions. Gas chromatography (GC) is another viable technique, often coupled with a mass spectrometer for definitive identification. nih.govcore.ac.uknih.govnih.gov
Table 3: Analytical Techniques for this compound
| Technique | Principle | Application to this compound |
|---|---|---|
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. rsc.orgresearchgate.net | Quantification and separation from other strychnine derivatives based on retention time. |
| LC-MS/MS | Separation by HPLC followed by mass analysis for identification and quantification. nih.gov | Highly sensitive and specific method for confirmation and trace-level quantification. |
| GC-MS | Separation of volatile compounds by GC, followed by mass analysis. core.ac.uknih.gov | Suitable for the analysis of strychnine after appropriate derivatization or under specific conditions. |
Exploration of Novel Research Applications Influenced by the Valerate Group
While strychnine itself has limited therapeutic use due to its extreme toxicity, its derivatives are valuable tools in neuropharmacological research. nih.gov The modification of the strychnine molecule, such as the formation of the valerate salt, could open up new avenues for research.
The increased lipophilicity conferred by the valerate group could be exploited to study the effects of strychnine in lipid-rich environments, such as within cell membranes or specific brain tissues. This could provide insights into the role of lipophilicity in the transport and localization of neurotoxins.
Furthermore, the valerate moiety could be used as a handle for further chemical modifications. For example, it could be functionalized to attach fluorescent tags or other reporter groups, allowing for the visualization of strychnine's distribution and interaction with its target receptors in biological systems. The development of such molecular probes could be a significant contribution to the study of glycine receptor pharmacology.
The potential for creating a "pro-drug" form of a less toxic strychnine analogue could also be explored, where the valerate ester is designed to be cleaved by specific enzymes in a target tissue, releasing the active compound. While this is a more speculative application, it highlights the potential for creative chemical biology approaches stemming from the unique properties of the valerate derivative.
Q & A
Q. Advanced Research Focus
- Computational Modeling : Use MP2/cc-pVDZ or B3LYP-D3BJ methods for equilibrium geometry predictions, validated against rotational constants from microwave spectroscopy .
- Dynamic Sampling : Apply molecular dynamics (MD) simulations to explore solvent interactions and stability under physiological conditions.
- Experimental Validation : Pair computational results with X-ray crystallography or cryo-EM (if crystalline forms are obtainable) for 3D structural insights.
How should researchers design experiments to investigate this compound’s synergy with other bioactive compounds?
Q. Advanced Research Focus
- Synergy Screening : Use checkerboard assays or combination index (CI) calculations (e.g., Chou-Talalay method) in in vitro models (e.g., cancer cell lines) .
- Gut-Microbiota Interplay : Co-culture this compound with microbial metabolites (e.g., SCFAs) in transwell systems to simulate intestinal interactions .
- Data Integration : Employ multi-omics (metabolomics, proteomics) to map compound interactions and identify synergistic pathways.
What statistical and data presentation practices ensure rigor in this compound research?
Q. Basic Research Focus
- Error Analysis : Quantify instrumental uncertainties (e.g., HPLC retention time variability) and biological replicates (n ≥ 3) .
- Data Visualization : Use scatter plots for dose-response curves, heatmaps for omics data, and tables for physicochemical properties (e.g., solubility, logP).
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
How can researchers ethically address gaps in toxicity data for this compound?
Q. Advanced Research Focus
- Tiered Testing : Begin with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox), followed by in vitro assays (Ames test, hepatocyte cytotoxicity) .
- Regulatory Alignment : Cross-reference historical safety data (e.g., IARC classifications for related compounds) and design studies compliant with OECD guidelines .
- Transparency : Clearly report limitations (e.g., absence of chronic exposure data) in publications and prioritize open-access data sharing .
What methodologies validate this compound’s stability under varying storage conditions?
Q. Basic Research Focus
- Accelerated Stability Studies : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) and monitor degradation via HPLC-UV or LC-MS.
- Excipient Compatibility : Test interactions with common pharmaceutical carriers (e.g., PEG, cyclodextrins) using differential scanning calorimetry (DSC).
- Light Sensitivity : Conduct photostability tests (ICH Q1B) with controlled UV/visible light exposure .
How can computational models predict this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADME Prediction : Use tools like SwissADME or GastroPlus to estimate absorption (Caco-2 permeability ), distribution (volume of distribution), and metabolism (CYP450 interactions).
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro data (plasma protein binding, hepatic clearance) to simulate human pharmacokinetics .
- Validation : Compare model outputs with in vivo rodent studies for bioavailability and half-life correlation.
What experimental controls are critical when studying this compound’s effects on epigenetic regulation?
Q. Advanced Research Focus
- HDAC Inhibition Assays : Include positive controls (e.g., trichostatin A) and negative controls (vehicle-only treatments) in fluorometric or Western blot assays .
- Off-Target Checks : Use RNA-seq or ChIP-seq to confirm specificity of epigenetic changes (e.g., histone acetylation at target gene promoters).
- Cell Line Validation : Ensure models (e.g., HeLa, HCT-116) express relevant HDAC isoforms via qPCR or immunoblotting .
How should researchers approach comparative studies between this compound and other strychnine derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Analysis : Compare ester chain length (valerate vs. shorter-chain derivatives) using molecular docking or free-energy perturbation (FEP) calculations .
- Biological Readouts : Test toxicity (LD50 in murine models), receptor binding affinity (e.g., glycine receptor antagonism), and metabolic stability .
- Meta-Analysis : Aggregate historical data (pre-1940s pharmacopeial studies and modern assays) to identify trends in efficacy or safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
